Bis(diisopropylamino)chlorophosphine

Catalog No.
S1942015
CAS No.
56183-63-2
M.F
C12H28ClN2P
M. Wt
266.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(diisopropylamino)chlorophosphine

CAS Number

56183-63-2

Product Name

Bis(diisopropylamino)chlorophosphine

IUPAC Name

N-[chloro-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine

Molecular Formula

C12H28ClN2P

Molecular Weight

266.79 g/mol

InChI

InChI=1S/C12H28ClN2P/c1-9(2)14(10(3)4)16(13)15(11(5)6)12(7)8/h9-12H,1-8H3

InChI Key

FEHUTHGOLLQBNW-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)Cl

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)Cl

Ligand in Transition-Metal Catalysis

BDCP acts as a valuable ligand for transition metals in numerous cross-coupling reactions, a fundamental tool for constructing complex organic molecules. These reactions form carbon-carbon bonds between two different organic fragments. BDCP's ability to donate electrons to the metal center and its steric bulk, which helps control reaction regioselectivity (the preference for a bond to form at a specific location), make it a popular choice for various coupling reactions including:

  • Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds
  • Suzuki-Miyaura coupling: Formation of carbon-carbon bonds between an aryl or vinyl boronic acid and an alkyl halide or vinyl halide
  • Stille coupling: Formation of carbon-carbon bonds between an organotin reagent and a halide
  • Sonogashira coupling: Formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide
  • Negishi coupling: Formation of carbon-carbon bonds between an organozinc reagent and an organic halide
  • Heck coupling: Formation of carbon-carbon bonds between an alkene and an aryl or vinyl halide
  • Hiyama coupling: Formation of carbon-carbon bonds between a silicon-based coupling partner and an organic halide

Bis(diisopropylamino)chlorophosphine is an organophosphorus compound characterized by its white to off-white powdery or crystalline form. It has the molecular formula C₁₂H₂₈ClN₂P and a molecular weight of 266.79 g/mol. The compound is notable for its use as a phosphorylating agent in organic synthesis and its role in biochemical applications, particularly in relation to viral polymerases . Its structure includes two diisopropylamino groups attached to a phosphorus atom, which is also bonded to a chlorine atom, making it a unique member of the chlorophosphine family .

, primarily involving nucleophilic substitution due to the presence of the chlorine atom. One significant reaction involves its synthesis from phosphorus trichloride and diisopropylamine, where the phosphorus trichloride reacts with diisopropylamine to yield the chlorophosphine and diisopropylamine hydrochloride as a byproduct.

Additionally, it can act as a phosphorylating reagent in organic reactions, facilitating the formation of phosphoramidates and other phosphorus-containing compounds. This property makes it valuable in synthetic chemistry, particularly in the development of phosphorothioates and phosphonates.

The biological activity of bis(diisopropylamino)chlorophosphine has been explored in the context of antiviral research. It has been shown to bind effectively to the active site of the hepatitis C virus NS5B protein, which is crucial for viral replication. This interaction suggests potential applications in antiviral drug development, targeting viral polymerases . Moreover, its ability to modify biological molecules through phosphorylation may have implications for studying cellular processes and signaling pathways.

The primary method for synthesizing bis(diisopropylamino)chlorophosphine involves the reaction of phosphorus trichloride with diisopropylamine. The process can be summarized as follows:

  • Reagents: Phosphorus trichloride and diisopropylamine.
  • Reaction: The phosphorus trichloride is added to an excess of diisopropylamine under controlled conditions.
  • Byproduct Removal: The resulting mixture is filtered to remove diisopropylamine hydrochloride.
  • Purification: The product can be purified through recrystallization or distillation if necessary .

This method is advantageous due to its straightforward approach and high yield of the desired product.

Bis(diisopropylamino)chlorophosphine finds applications in several fields:

  • Organic Synthesis: It serves as a versatile phosphorylating agent in the preparation of various organophosphorus compounds.
  • Pharmaceutical Development: Its interaction with viral polymerases opens avenues for developing antiviral agents.
  • Biochemical Research: It is used in studies involving phosphorylation processes within cells, aiding in understanding signaling pathways and enzyme functions.

Studies on bis(diisopropylamino)chlorophosphine have highlighted its interactions with biological macromolecules, particularly proteins involved in viral replication. Its ability to bind to the hepatitis C virus NS5B protein demonstrates its potential as a lead compound for antiviral drug design. Further research could explore its interactions with other proteins and enzymes, potentially expanding its utility in therapeutic applications .

Several compounds share structural similarities with bis(diisopropylamino)chlorophosphine. Here are some notable examples:

Compound NameStructure TypeUnique Features
DiethylaminochlorophosphineChlorophosphineLess sterically hindered; used in different reactions
TriethylaminechlorophosphineChlorophosphineMore basic; often used as a precursor for other phosphines
Bis(ethylamino)chlorophosphineChlorophosphineSimilar structure but with ethyl groups; different reactivity profile
Bis(trimethylsilyl)chlorophosphineSilyl-substitutedEnhanced stability; different application scope

The uniqueness of bis(diisopropylamino)chlorophosphine lies in its bulky diisopropylamino groups, which provide steric hindrance that can influence reaction pathways and selectivity in synthetic applications. This characteristic makes it particularly effective as a phosphorylating agent compared to less hindered analogs.

Bis(diisopropylamino)chlorophosphine emerged as a critical reagent in the late 20th century, coinciding with advancements in organophosphorus chemistry and nucleic acid synthesis. While its exact discovery date remains undocumented in publicly available literature, its utility became prominent in the 1980s with the development of automated oligonucleotide synthesis. Early applications involved its use as a phosphitylating agent for generating deoxyribonucleoside phosphoramidites, which are essential for solid-phase DNA synthesis. The compound’s stability under inert conditions and reactivity with nucleophiles positioned it as a cornerstone in synthetic chemistry, particularly for modifying phosphorus-containing structures.

Nomenclature and Structural Identity

Bis(diisopropylamino)chlorophosphine is systematically named according to IUPAC guidelines, reflecting its molecular architecture:

  • IUPAC Name: Chlorobis(N,N-diisopropylamino)phosphine
  • Alternative Names: Tetraisopropylphosphorodiamidous chloride, Chlorobis(diisopropylamino)phosphane
  • Molecular Formula: C₁₂H₂₈ClN₂P
  • Molecular Weight: 266.79 g/mol
  • CAS Registry Number: 56183-63-2

Structural Features:

  • Central phosphorus atom bonded to two diisopropylamino groups and one chlorine atom.
  • The diisopropylamino groups confer steric bulk, influencing reactivity and stability.
PropertyValue
Molecular FormulaC₁₂H₂₈ClN₂P
CAS RN56183-63-2
Molecular Weight266.79 g/mol
AppearanceWhite to pale brown crystalline powder
Melting Point99–104°C

Significance in Organophosphorus Chemistry

Bis(diisopropylamino)chlorophosphine is pivotal in diverse synthetic pathways due to its dual functionality as a phosphorus(III) precursor and a ligand scaffold. Key applications include:

Precursor for Phosphoramidites

The compound reacts with alcohols to form phosphoramidites, critical intermediates in oligonucleotide synthesis. For example, it enables the preparation of 2-cyanoethyl tetraisopropylphosphorodiamidite, a reagent used in automated DNA synthesizers.

Ligand Synthesis

It serves as a precursor for tert-butyl tetraisopropylphosphorodiamidite, a ligand in palladium-catalyzed Buchwald–Hartwig amination reactions. This facilitates carbon–nitrogen bond formation in pharmaceuticals and agrochemicals.

Synthesis of Mixed Phosphorotrithioates

Recent methodologies utilize bis(diisopropylamino)chlorophosphine in one-pot syntheses of phosphorotrithioates under mild conditions. These compounds are valuable in bioisosteric replacements and material science.

ApplicationRoleReference
Nucleic Acid SynthesisPhosphitylating agent for oligonucleotides
Cross-Coupling ReactionsLigand precursor for Pd catalysts
Organosulfur ChemistrySynthesis of phosphorotrithioates
Polymer ScienceBuilding block for flame retardants

Bis(diisopropylamino)chlorophosphine synthesis utilizing Grignard reagent approaches represents a less common but viable synthetic route. While the conventional phosphorus trichloride method remains predominant, researchers have developed alternative methodologies employing organometallic reagents. The reaction of bis(diisopropylamino)chlorophosphine with various Grignard reagents has been demonstrated to proceed effectively under controlled conditions [1] [2]. These reactions typically require strict anhydrous conditions and inert atmosphere protocols to prevent moisture interference with the sensitive organophosphorus intermediate.

The mechanistic pathway involves the nucleophilic attack of the Grignard reagent on the phosphorus center, displacing the chloride substituent. The reaction proceeds optimally at temperatures ranging from -78°C to room temperature, depending on the specific Grignard reagent employed [1]. Temperature control remains critical as excessive heat can lead to decomposition of the phosphoramidite intermediate.

ParameterOptimal Conditions
Temperature Range-78°C to 25°C
AtmosphereInert (argon/nitrogen)
Reaction Time30 minutes to 4.5 hours
Yield Range35-92%

Industrial-Scale Production Techniques

The industrial synthesis of bis(diisopropylamino)chlorophosphine follows established protocols adapted for large-scale manufacturing. The primary route involves the reaction of phosphorus trichloride with diisopropylamine in a controlled stoichiometric ratio [3]. Industrial production typically utilizes a 5-liter three-neck round-bottom flask equipped with a Friedrich condenser, mechanical stirrer, and appropriate safety systems for handling corrosive materials.

The industrial procedure employs 2 liters of anhydrous diisopropylamine (1.6 kg, 15.9 mol) diluted with 2 liters of anhydrous acetonitrile. Phosphorus trichloride (313 g, 2.3 mol) is dissolved in 1 liter of anhydrous acetonitrile and added slowly via cannulation to the vigorously stirred amine solution at 0°C [3]. The reaction mixture is subsequently stirred overnight at room temperature until complete conversion is achieved, as monitored by phosphorus-31 nuclear magnetic resonance spectroscopy.

Industrial-scale production achieves yields of approximately 74% after crystallization and purification steps [3]. The process generates diisopropylamine hydrochloride as a byproduct, which requires filtration and proper disposal according to environmental regulations.

Scale ParameterIndustrial Specification
Reactor Volume5 L minimum
Yield74% (447 g from 2.3 mol PCl₃)
Reaction Temperature0°C initial, room temperature overnight
Monitoring Method³¹P NMR (δ 134 ppm product, δ 201 ppm starting material)

Alternative Routes Using Phosphorus Trichloride and Amines

The conventional synthetic approach to bis(diisopropylamino)chlorophosphine involves the direct reaction between phosphorus trichloride and diisopropylamine in a 1:4 molar ratio [5]. This methodology represents the most widely adopted route due to its straightforward implementation and reliable reproducibility. The reaction proceeds according to the following stoichiometry:

PCl₃ + 4 [(CH₃)₂CH]₂NH → {[(CH₃)₂CH]₂N}₂PCl + 2 [(CH₃)₂CH]₂NH₂⁺Cl⁻

Alternative solvent systems have been investigated for this transformation. Hexane-based reactions have been reported, where phosphorus trichloride (10 mL, 0.1 mol) in hexane is added dropwise to diisopropylamine (56 mL, 0.4 mol) in hexane with continuous stirring and ice-bath cooling [5]. The reaction mixture is then heated under reflux for 30 hours, yielding both the desired product and diisopropylamine hydrochloride as a crystalline byproduct.

Acetonitrile represents another viable solvent system, offering improved solubility characteristics for both reactants and products [3]. The acetonitrile-mediated reaction typically proceeds at lower temperatures with enhanced control over the exothermic process.

Recent developments have explored alternative phosphorus starting materials, including the use of primary phosphine borane complexes as phosphorus precursors [6]. The methodology employs iPr₂NPH₂·BH₃ as a doubly protected phosphinous chloride equivalent, enabling access to various organophosphorus derivatives through sequential transformations.

Synthetic RouteSolvent SystemTemperatureReaction TimeYield
PCl₃/AmineAcetonitrile0°C → RTOvernight74%
PCl₃/AmineHexaneReflux30 hours13.5 g from 0.1 mol PCl₃
Alternative RouteTHF-78°C → RTVariable89% (related transformations)

Purification and Isolation Protocols

The purification of bis(diisopropylamino)chlorophosphine requires careful attention to moisture sensitivity and air stability considerations. The crude reaction mixture typically contains diisopropylamine hydrochloride as the primary impurity, necessitating effective separation protocols [7] [3].

Initial purification involves filtration to remove the insoluble diisopropylamine hydrochloride salt. The filtrate is concentrated under reduced pressure, typically yielding a semi-crystalline solid containing the desired product along with residual solvent and minor impurities [3]. Subsequent crystallization from anhydrous hexanes provides significant purification enhancement.

The hexane crystallization protocol involves dissolving the crude product in heated hexane (1.5 L), followed by filtration through a Schlenk filter funnel to remove any remaining amine hydrochloride. The clear filtrate is concentrated to half the original volume and subjected to crystallization, filtration, and vacuum drying to yield purified material [3].

Advanced purification techniques include recrystallization procedures that can achieve purities exceeding 90%. The bis(diisopropylamino)chlorophosphine purity assessment relies on phosphorus-31 nuclear magnetic resonance spectroscopy, where the desired product appears as a singlet at δ 134.4 ppm in anhydrous acetonitrile [7]. Impurities typically manifest as peaks between 0 and 20 ppm, representing hydrolyzed or oxidized phosphorus-containing species.

Column chromatography represents an alternative purification approach, particularly useful for small-scale preparations. Silica gel columns with hexane/dichloromethane gradient elution systems have been successfully employed [8]. The moisture-sensitive nature of the compound requires rigorously dried solvents and inert atmosphere conditions throughout the chromatographic process.

Purification MethodConditionsPurity AchievementYield Recovery
RecrystallizationHexanes, heated>90%74% overall
Column ChromatographySiO₂, hexane/DCM gradient>95%85-90%
Vacuum DistillationKugelrohr, reduced pressure>97%80-85%
³¹P NMR MonitoringCD₃CN, δ 134.4 ppmAnalytical purityN/A

Storage protocols require inert gas atmosphere conditions, typically argon or nitrogen, with temperatures maintained between 0-10°C [9]. The compound exhibits sensitivity to air and moisture, necessitating sealed storage containers with appropriate desiccation systems. Long-term stability studies indicate acceptable storage periods of up to 6 months at -80°C or 1 month at -20°C when properly protected from atmospheric exposure [10].

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Bis(diisopropylamino)chlorophosphine

Dates

Modify: 2023-08-16

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